Bigelovin

Vue d'ensemble

Description

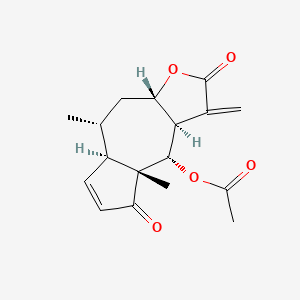

Bigelovin is a sesquiterpene lactone isolated from Inula hupehensis . It has been found to exhibit multiple biological activities, including anti-inflammation, antiangiogenesis, and cytotoxic action against cancer cells .

Molecular Structure Analysis

The molecular structure of Bigelovin has been studied extensively. It is a selective retinoid X receptor α agonist . The crystal structure of human retinoic X receptor alpha complexed with Bigelovin has been determined .

Chemical Reactions Analysis

Bigelovin has been found to react with cysteine residues of JAK2, leading to the inactivation of JAK2 . It also triggers proteolysis of E2F1, which can be inhibited by a caspase inhibitor .

Physical And Chemical Properties Analysis

The physical and chemical properties of Bigelovin are not detailed in the available literature .

Applications De Recherche Scientifique

Anti-Tumor Activities Against Colorectal Cancer

Bigelovin has been shown to exhibit potent anti-tumor activities against colorectal cancer (CRC) both in vitro and in vivo . It suppresses cell proliferation and colony formation, and induces apoptosis in human colorectal cancer HT-29 and HCT 116 cells .

Induction of Apoptosis

Bigelovin triggers apoptosis in colorectal cancer cells. This process involves the upregulation of death receptor 5 and an increase in reactive oxidative species .

G2/M Cell Cycle Arrest

Bigelovin causes the G2/M cell cycle arrest in colorectal cancer cells . This means it can halt the cell cycle in the G2/M phase, preventing the cell from dividing and thus inhibiting the growth of the cancer.

DNA Damage

Bigelovin induces DNA damage in colorectal cancer cells . This is achieved through the up-regulation of death receptor (DR) 5 and an increase in reactive oxidative species .

Suppression of Tumor Growth

In an HCT 116 xenograft model, bigelovin treatment resulted in suppression of tumor growth . Bigelovin at 20 mg/kg showed more significant tumor suppression and less side effects than conventional FOLFOX (containing folinic acid, 5-fluorouracil and oxaliplatin) treatment .

Selectivity in Colon Cancer Cells

Bigelovin has been shown to have better selectivity in colon cancer cells than primary normal colon cells . This means it can target cancer cells more effectively, reducing the risk of damage to healthy cells.

Time- and Dose-Dependent Effects

The effects of Bigelovin on CRC cells are both time- and dose-dependent . This means that the impact of Bigelovin increases with both the duration of treatment and the amount of Bigelovin administered .

Potential Therapeutic Candidate for Colorectal Cancer

Given its potent anti-tumor activities and selectivity in colon cancer cells, Bigelovin has potential to be developed as a therapeutic agent for colorectal cancer patients .

Mécanisme D'action

Target of Action

Bigelovin, a sesquiterpene lactone isolated from Inula hupehensis, primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . It also targets the death receptor 5 (DR5) and the retinoid X receptor α (RXRα) . These targets play crucial roles in cell proliferation, apoptosis, and inflammation.

Mode of Action

Bigelovin inhibits the JAK2/STAT3 signaling pathway by inactivating JAK2 . It also upregulates DR5 and increases reactive oxygen species (ROS) generation . As a selective RXRα agonist, it can modulate the transcription of genes involved in cell differentiation and apoptosis .

Biochemical Pathways

Bigelovin affects multiple biochemical pathways. It inhibits the IL6/STAT3 and cofilin pathways, which are involved in cell proliferation and migration . It also induces apoptosis and autophagy via the inhibition of the mTOR pathway regulated by ROS generation .

Result of Action

Bigelovin exhibits potent anti-tumor activities against colorectal cancer (CRC) in vitro and in vivo . It suppresses cell proliferation and colony formation, induces apoptosis, and causes G2/M cell cycle arrest . It also induces DNA damage through up-regulation of DR5 and increase of ROS . In a xenograft model, Bigelovin treatment resulted in suppression of tumor growth .

Safety and Hazards

Propriétés

IUPAC Name |

[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRYQODUSSOKC-MMLVVLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190130 | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bigelovin | |

CAS RN |

3668-14-2 | |

| Record name | Bigelovin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bigelovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bigelovin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

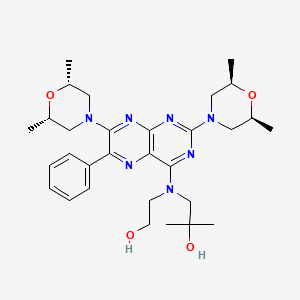

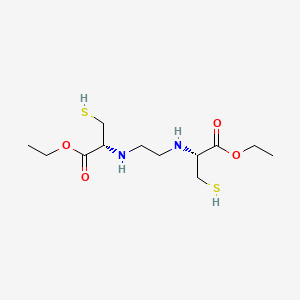

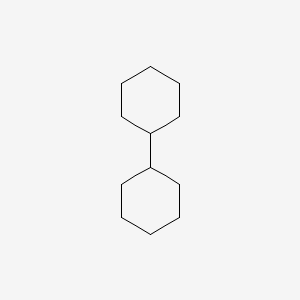

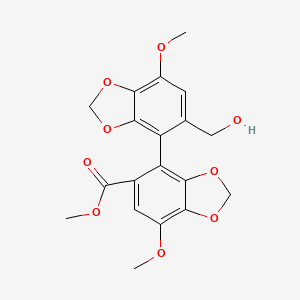

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

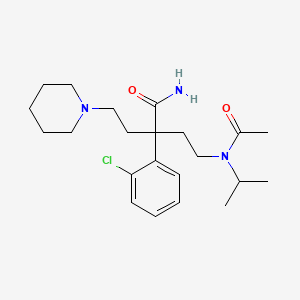

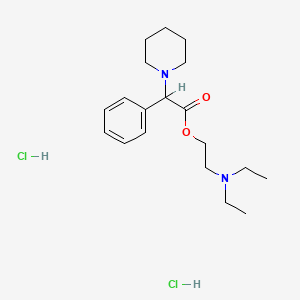

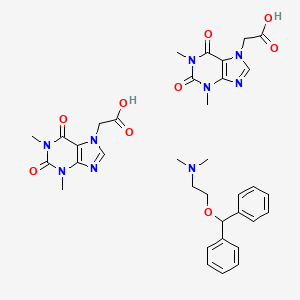

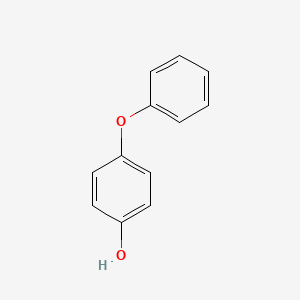

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)

![2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1666974.png)